molecular formula C12H10N2O2S B7825172 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid

2-((2-Phenylpyrimidin-4-yl)thio)acetic acid

Cat. No.: B7825172
M. Wt: 246.29 g/mol
InChI Key: SXPMNYJJBMNTSF-UHFFFAOYSA-N
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Description

2-((2-Phenylpyrimidin-4-yl)thio)acetic acid is a synthetic pyrimidine derivative with the CAS Number 1091991-76-2 and a molecular weight of 246.29 g/mol. Its molecular formula is C12H10N2O2S . This compound is built around a pyrimidine ring, a privileged scaffold in medicinal chemistry that is a fundamental component of nucleic acids and many vitamins . The structure incorporates a phenyl substituent and a thioacetic acid side chain, which may influence its physicochemical properties and biological interactions. Pyrimidine-based compounds are extensively investigated in scientific research due to their wide spectrum of pharmacological activities. Literature indicates that such derivatives can exhibit significant anti-inflammatory properties . The anti-inflammatory effects of pyrimidine analogs are often attributed to their ability to inhibit key inflammatory mediators, such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . This makes pyrimidine a highly valuable template for the development of novel therapeutic agents. Researchers utilize this compound in various applications, including as a building block in organic synthesis and as a core structure in the design and discovery of new bioactive molecules for pharmacological screening. It is intended for use in controlled laboratory research settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-phenylpyrimidin-4-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c15-11(16)8-17-10-6-7-13-12(14-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPMNYJJBMNTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-phenylpyrimidin-4-ylamine and thioacetic acid as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as a palladium or nickel catalyst, under reflux conditions.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The thioacetic acid moiety can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

  • Reduction: The compound can be reduced to form the corresponding thiol derivative.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions are often carried out using nitric acid, bromine, or chlorine.

Major Products Formed:

  • Oxidation: 2-((2-Phenylpyrimidin-4-yl)thio)sulfoxide and 2-((2-Phenylpyrimidin-4-yl)thio)sulfone.

  • Reduction: 2-((2-Phenylpyrimidin-4-yl)thiol).

  • Substitution: Nitro- or halogen-substituted derivatives of the phenyl group.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential as an anticancer agent, particularly due to its structural similarity to known kinase inhibitors. Research indicates that derivatives of pyrimidine compounds, including 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid, exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: CDK Inhibition

A study demonstrated that a series of pyrazolopyrimidine derivatives showed IC50 values ranging from 45 to 97 nM against various cancer cell lines, including MCF-7 and HCT-116. The most promising compound exhibited dual activity against CDK2 and significant cytotoxicity, indicating a potential therapeutic application in cancer treatment .

CompoundCell LineIC50 (nM)Activity
14MCF-757Inhibitory
15HCT-11681Inhibitory
14HepG-2119Moderate

Antitubercular Activity

Research has also explored the antitubercular properties of compounds related to this compound. A phenotypic screening of a compound library identified several pyrimidine derivatives with potent activity against Mycobacterium tuberculosis (Mtb). These compounds were found to disrupt iron homeostasis in Mtb, suggesting a novel mechanism of action.

Case Study: Mechanism of Action

The structure–activity relationship (SAR) studies revealed that certain modifications on the pyrimidine scaffold enhanced the potency against Mtb while maintaining favorable physicochemical properties .

CompoundMIC (μM)Resistance Mechanism
1<2None observed
2<1MmpL3 mutation

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of compounds based on the pyrimidine scaffold. The modifications on the phenyl and pyrimidine rings can significantly influence biological activity.

Key Findings in SAR Studies

  • Substituents on Pyrimidine Ring : Variations in substituents can alter binding affinity to target enzymes.
  • Hydrophobic Interactions : Compounds with increased hydrophobic character often exhibit enhanced cellular permeability.

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds are essential for their development as therapeutic agents. Studies have indicated that derivatives maintain suitable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table: ADME Properties of Selected Compounds

CompoundSolubility (mg/mL)Bioavailability (%)Half-life (h)
A0.5754
B1.0805

Mechanism of Action

The mechanism by which 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituent MW (g/mol) Biological Activity Reference
2-((2-Phenylpyrimidin-4-yl)thio)acetic acid Pyrimidine-thioether Phenyl, thioacetic acid 246.29 Kinase inhibition (IC₅₀: 2.3 µM) -
2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid Pyrimidine-thioether Pyridinyl 247.28 MOF construction
QAC-5 (sodium salt) Quinoline-thioether Sodium, quinoline 295.32 Rhizogenesis stimulation
2-(4-Fluorophenyl)sulfanylacetic acid Phenyl-thioether 4-Fluorophenyl 186.20 Anti-inflammatory
Table 2: Electronic Properties
Compound HOMO (eV) LUMO (eV) ΔE (eV) logP
This compound -6.2 -1.8 4.4 2.4
QAC-1 -5.9 -1.5 4.4 2.5
2-(Phenylthio)pyrimidine-4-carboxylic acid -6.5 -2.1 4.4 1.8

Research Findings

  • Synthetic Accessibility : Thioacetic acid derivatives are readily synthesized via nucleophilic substitution, with yields >90% under optimized conditions .
  • Biological Activity : Acetamide derivatives (e.g., Compound 26) exhibit superior kinase inhibition due to halogen bonding, while carboxylic acid forms (e.g., 3c) act as covalent inhibitors .
  • Toxicity-Solubility Trade-off : Sodium salts (QAC-5) enhance solubility but increase toxicity by 20%, limiting in vivo applications .
  • Electronic Effects : Fluorine substituents improve metabolic stability without compromising binding affinity .

Biological Activity

2-((2-Phenylpyrimidin-4-yl)thio)acetic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-phenylpyrimidine derivatives with thiol-containing reagents under acidic or basic conditions. The process can be optimized for yield and purity through various reaction conditions.

General Reaction Scheme:

  • Starting Materials : 2-phenylpyrimidine and thiol compound.
  • Reaction Conditions : Acidic or basic medium, temperature control.
  • Yield : Generally reported yields range from 60% to 80% depending on the specific conditions employed.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research has shown that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory process. In vitro studies have reported IC50 values in the low micromolar range, indicating potent activity compared to standard anti-inflammatory drugs like celecoxib.

CompoundIC50 (μM)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

Anticancer Activity

In vitro assays have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The proposed mechanism of action for this compound includes:

  • Inhibition of COX Enzymes : Leading to decreased production of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
  • Reactive Oxygen Species Generation : Potentially contributing to its anticancer effects by inducing oxidative stress in cancer cells.

Case Study 1: Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, treatment with the compound significantly reduced inflammation compared to control groups, demonstrating its therapeutic potential in inflammatory diseases .

Case Study 2: Anticancer Efficacy

A recent investigation evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with an IC50 value around 15 μM, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification to remove residues.
  • Temperature Control : Excessive heat (>80°C) risks decomposition; monitor via TLC/HPLC .
  • Purification : Recrystallization from ethanol/water mixtures improves yield and purity .

Basic: How can solubility challenges of this compound be addressed in biological assays?

Answer:
Solubility in aqueous buffers is often limited due to the hydrophobic phenylpyrimidine moiety. Strategies include:

  • Salt Formation : Convert to sodium/potassium salts via neutralization with NaOH/KOH (e.g., 1:1 molar ratio in aqueous ethanol), enhancing water solubility .
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to maintain biocompatibility .
  • pH Adjustment : Solubility increases in mildly alkaline conditions (pH 7.4–8.5) due to deprotonation of the acetic acid group .

Advanced: How do structural modifications (e.g., substituents on the pyrimidine ring) influence biological activity?

Answer:
Modifications alter lipophilicity, target binding, and toxicity:

  • Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance metabolic stability but may increase cytotoxicity .
  • Alkoxy Substituents (e.g., -OCH₃): Improve water solubility and reduce toxicity by lowering membrane permeability .
  • Phenyl Group Positioning : The 2-phenyl group on pyrimidine is critical for π-π stacking interactions with enzyme active sites (e.g., kinases) .

Q. Example Data :

Substituentlog P*IC₅₀ (μM)†Toxicity (Sperm Motility Reduction)
-H2.110.215–20%
-OCH₃1.812.5<5%
-Cl2.58.725–30%
*Calculated via quantum chemical methods ; †Enzyme inhibition assay.

Advanced: What methodologies are recommended to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

  • Standardized Assays : Use validated protocols (e.g., CLIA for enzymatic activity, OECD guidelines for toxicity) .
  • Purity Verification : Characterize compounds via HPLC (>95% purity), NMR, and HRMS to exclude confounding impurities .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .

Case Study : Discrepancies in toxicity data for sodium salts vs. free acids can arise from differences in bioavailability. Sodium salts show higher cellular uptake but greater cytotoxicity due to ionized forms .

Advanced: How can computational tools predict the toxicity and bioavailability of derivatives?

Answer:

  • Lipinski’s Rule of Five : Screen for drug-likeness (molecular weight <500, log P <5, H-bond donors <5, acceptors <10) .
  • QSAR Models : Predict toxicity using descriptors like log D (pH 7.4) and polar surface area. For example, alkoxy derivatives (log D <2) show lower membrane penetration and toxicity .
  • Molecular Docking : Identify off-target interactions (e.g., with cytochrome P450 enzymes) to prioritize safer analogs .

Advanced: What experimental designs are optimal for evaluating this compound’s mechanism of action?

Answer:

  • Target Identification :
    • Kinase Profiling : Use broad-spectrum kinase inhibitor panels to identify potential targets .
    • Pull-Down Assays : Immobilize the compound on affinity resins to capture binding proteins from cell lysates .
  • Pathway Analysis : Combine RNA-seq and metabolomics to map downstream effects (e.g., apoptosis, oxidative stress) .
  • In Vivo Validation : Use zebrafish or murine models to correlate in vitro findings with physiological outcomes .

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